molecular formula C13H18BNO5 B2800623 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid CAS No. 2377611-16-8

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid

Cat. No.: B2800623
CAS No.: 2377611-16-8
M. Wt: 279.1
InChI Key: ODUKHCVWSADAMI-UHFFFAOYSA-N
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Description

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a chemical compound with the molecular formula C13H18BNO5 and a molecular weight of 279.1 g/mol . This compound is characterized by the presence of a boronic acid group, a formyl group, and a morpholinoethoxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid involves several steps. One common synthetic route includes the reaction of 5-formyl-2-bromophenol with 2-(2-morpholinoethoxy)boronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic acid group can participate in Suzuki coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar compounds to 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUKHCVWSADAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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